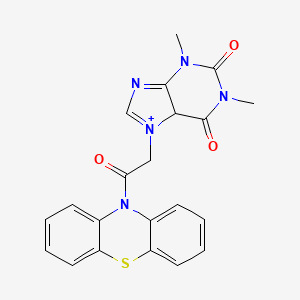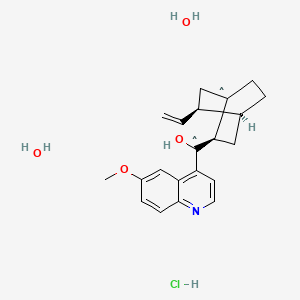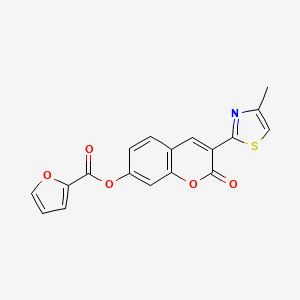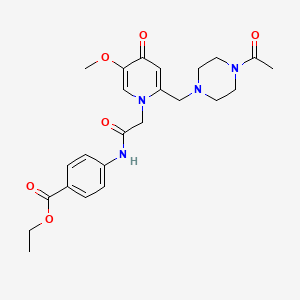![molecular formula C6H5N3OS B12345598 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The fusion of thiazole and pyridine rings in its structure provides multiple reactive sites, making it a versatile scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of 2-amino-4-iminothiazolidine hydrochlorides with aromatic or aliphatic aldehydes and Meldrum’s acid . Another method involves the [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids . These reactions are usually carried out under mild conditions, often at room temperature, and do not require catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using readily available starting materials and efficient purification techniques.
化学反応の分析
Types of Reactions
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, thiazole analogs can serve as estrogen receptor ligands, neuropeptides, and adenosine receptor antagonists . The compound’s ability to interact with multiple molecular targets makes it a versatile agent in drug development.
類似化合物との比較
Similar Compounds
Thiazole: A core structural motif in many natural products and pharmaceuticals.
Pyridine: A basic heterocyclic compound with wide-ranging applications in chemistry and medicine.
Thiazolo[4,5-b]pyridines: A class of compounds that share the fused thiazole-pyridine structure and exhibit similar biological activities.
Uniqueness
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to its specific fusion of thiazole and pyridine rings, which provides multiple reactive sites for chemical modification. This structural feature allows for the development of a diverse range of derivatives with tailored properties for specific applications.
特性
分子式 |
C6H5N3OS |
|---|---|
分子量 |
167.19 g/mol |
IUPAC名 |
2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-3H,(H2,7,8,9,10) |
InChIキー |
WTZOTPRGKICNCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N=C2C1SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)
![Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-](/img/structure/B12345530.png)



![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)

![(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345556.png)

![N-[2-(5,8-dimethyl-2-oxo-3H-quinolin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B12345559.png)


![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
